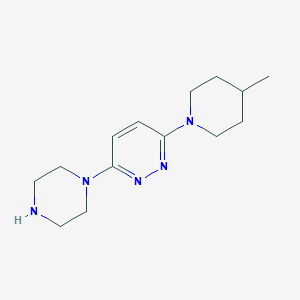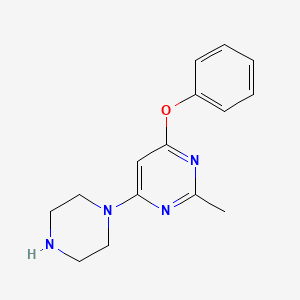![molecular formula C16H11N3O2 B6576532 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1413504-46-7](/img/structure/B6576532.png)
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound often studied in fields such as medicinal chemistry and pharmacology due to its unique structure and potential bioactivity. This compound consists of an indole and a quinoxaline moiety, joined by a central, reactive carbonyl group.
準備方法
Synthetic Routes and Reaction Conditions: There are multiple synthetic pathways to produce 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one. One common method involves the condensation reaction between 2-oxo-1,2,3,4-tetrahydroquinoxaline and 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction typically proceeds in a solvent such as ethanol or dimethyl sulfoxide, at elevated temperatures around 80-120°C, using a catalyst like p-toluenesulfonic acid or sodium methoxide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors that ensure precise control over reaction conditions such as temperature, pressure, and reaction time. These reactors facilitate large-scale production by optimizing yield and minimizing by-products.
化学反応の分析
Types of Reactions It Undergoes: The compound is known to undergo several types of reactions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, the indole and quinoxaline rings can be further oxidized to introduce additional functional groups.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride can reduce the carbonyl group or the rings to generate different derivatives.
Oxidation: Hydrogen peroxide, potassium permanganate, mild acids.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, acylating agents, sulfonating agents under varying conditions like acidic, basic, or neutral pH.
Major Products Formed from These Reactions: Depending on the conditions, reactions can yield derivatives with hydroxyl, methyl, or carboxyl groups, altering the compound's physical and chemical properties.
科学的研究の応用
Chemistry: The compound is studied for its ability to form stable complexes with metal ions, useful in developing new catalysts for organic reactions.
Biology: In biological studies, it serves as a ligand for receptor binding assays, helping in the understanding of various biological pathways.
Medicine: Potential medicinal applications include its use as an anti-inflammatory or anti-cancer agent, with research focusing on its interaction with specific cellular targets.
Industry: It is also explored in materials science for the development of novel organic electronic devices due to its conjugated system, which can facilitate electron transport.
作用機序
Molecular Targets and Pathways Involved: The compound's mechanism of action is primarily through binding to specific proteins or enzymes in the body, altering their activity. For instance, it may inhibit certain kinases involved in signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds: Compounds such as 1,2,3,4-tetrahydroquinoxaline-2-one and indoline-2,3-dione share structural similarities but differ in the nature and position of functional groups.
Highlighting Its Uniqueness: The unique combination of the indole and quinoxaline structures in 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one imparts distinct chemical reactivity and biological activity not seen in simpler analogs.
特性
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-13(9-5-1-2-6-10(9)18-15)14-16(21)19-12-8-4-3-7-11(12)17-14/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZSQBWKMVUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-](/img/structure/B6576464.png)
![2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-](/img/structure/B6576470.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6576473.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)
![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)
![6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B6576537.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6576538.png)
![1,3-dimethyl-7-(3-phenylpropyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576546.png)
![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)
